Product packaging for 1,6-Bis(difluoromethyl)naphthalene(Cat. No.:)

1,6-Bis(difluoromethyl)naphthalene

Cat. No.: B11881085
M. Wt: 228.18 g/mol
InChI Key: WWZOXDIAJNWQOJ-UHFFFAOYSA-N
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Description

1,6-Bis(difluoromethyl)naphthalene is a chemical compound with the molecular formula C12H8F4 . It features a naphthalene core symmetrically functionalized with difluoromethyl groups at the 1 and 6 positions. The naphthalene structure is a versatile platform in medicinal and materials chemistry, and the incorporation of fluorine atoms is a established strategy to fine-tune the properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding characteristics . As a building block, it may be of significant interest in the development of new pharmaceuticals, agrochemicals, and advanced materials . Researchers can utilize this compound as a key intermediate in synthetic organic chemistry, particularly in the development of fluorinated complex molecules. Its structure suggests potential application in the creation of bioactive molecules, as naphthalene derivatives are known to exhibit a range of biological activities and are found in several FDA-approved drugs . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F4 B11881085 1,6-Bis(difluoromethyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,6-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H

InChI Key

WWZOXDIAJNWQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F

Origin of Product

United States

Synthetic Methodologies for 1,6 Bis Difluoromethyl Naphthalene

Direct Difluoromethylation Strategies on Naphthalene (B1677914) Substrates

The introduction of difluoromethyl (CF₂H) groups onto aromatic systems is a key strategy in medicinal and materials chemistry. For a substrate like naphthalene, this can be approached through various metal-catalyzed, radical, or nucleophilic pathways, typically starting from a pre-functionalized naphthalene core at the 1- and 6-positions.

Metal-Catalyzed C(sp²)-CF₂H Bond Formation

Transition metal catalysis provides a powerful toolkit for forming carbon-fluorine bonds. Palladium, copper, and nickel complexes are at the forefront of these efforts, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction mechanism. The synthesis of 1,6-bis(difluoromethyl)naphthalene would likely commence from a precursor such as 1,6-dibromonaphthalene (B96460) or other 1,6-disubstituted naphthalenes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. These methods are highly effective for the difluoromethylation of aryl halides and triflates. A plausible route to this compound would involve the double cross-coupling of a 1,6-dihalonaphthalene. Research has demonstrated the successful palladium-catalyzed difluoromethylation of a wide array of heteroaryl chlorides, bromides, and iodides under mild conditions. rsc.org These reactions often employ a palladium catalyst, a suitable ligand, and a difluoromethyl source.

Another advanced strategy is the palladium-catalyzed para-selective C-H difluoromethylation of aromatic carbonyls. nih.gov This approach could theoretically be applied to a naphthalene system bearing carbonyl groups, directing the CF₂H installation. Furthermore, palladium catalysis is effective for the phosphonyldifluoromethylation of alkenes, which involves a phosphonyldifluoromethyl radical intermediate. rsc.org

Catalyst SystemPrecursor TypeDifluoromethyl SourceKey Features
Palladium Aryl/Heteroaryl Halides rsc.orgVarious (e.g., Ruppert-Prakash type reagents)Broad substrate scope, mild conditions.
Aromatic Carbonyls nih.govNot specifiedSite-selective C-H activation.
Alkenes rsc.orgBromodifluoromethylphosphonateRadical pathway, forms phosphonyldifluoromethylated products.

Copper-catalyzed methods have emerged as a cost-effective and efficient alternative for difluoromethylation. These reactions can proceed through various mechanisms, including pathways involving difluoromethyl radicals or organocopper intermediates. An innovative copper-catalyzed deaminative difluoromethylation has been reported, which converts alkyl amines into their corresponding difluoromethane (B1196922) analogues via pyridinium (B92312) salts. nih.gov This suggests a potential, albeit multi-step, pathway from 1,6-diaminonaphthalene.

Additionally, copper catalysis has been successfully used in the enantioselective difluoromethylation-alkynylation of olefins. nih.gov This highlights copper's versatility in complex bond-forming sequences involving the CF₂H group.

Catalyst SystemPrecursor TypeKey TransformationMechanism Insight
Copper Alkyl Amines (via Pyridinium Salts) nih.govR-NH₂ → R-CF₂HDeaminative pathway, valuable for late-stage functionalization.
Olefins nih.govDifluoromethylation-AlkynylationSolves challenges related to reagent acidity and reduction potentials.

Nickel catalysis offers a distinct reactivity profile for cross-coupling reactions, often enabling the use of more challenging or inert substrates. While specific examples for the synthesis of this compound are not prominent, the general principles of nickel-catalyzed difluoromethylation are well-established. These systems are effective in coupling difluoromethyl sources with aryl halides. The development of nickel-catalyzed methods provides a complementary approach to palladium and copper, expanding the range of possible reaction conditions and compatible functional groups.

Radical-Mediated Difluoromethylation Methods

Radical chemistry provides a powerful avenue for installing difluoromethyl groups, often under mild conditions that tolerate a wide variety of functional groups. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic substrate.

An electroreductive approach has been developed for the radical hydrodifluoromethylation of unsaturated C-C bonds. nih.gov This method can be applied to both activated and unactivated alkenes and can even install geminal bis(difluoromethyl) groups onto alkynes. nih.gov A potential strategy for synthesizing this compound could therefore involve preparing a naphthalene core with two unsaturated side chains at the 1- and 6-positions, followed by a double radical hydrodifluoromethylation.

Nucleophilic Difluoromethylation Using Reagents like Me₃SiCF₂H

Nucleophilic difluoromethylation is a direct and powerful method, particularly for substrates containing electrophilic sites such as carbonyls. The most common reagent for this transformation is (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H), often activated by a fluoride (B91410) source or a Lewis base.

A highly relevant study describes the direct 1,6-nucleophilic difluoromethylation of para-quinone methides. nih.govnih.gov This reaction, promoted by a cesium fluoride/18-crown-6 system, allows Me₃SiCF₂H to add to the conjugated system, yielding structurally diverse difluoromethylated products. nih.govnih.gov Although this applies to a quinone methide system and not a simple naphthalene ring, it establishes the principle of 1,6-addition of a difluoromethyl nucleophile.

A more direct hypothetical route would start with naphthalene-2,6-dicarbaldehyde bldpharm.comsigmaaldrich.com, a commercially available compound. The two aldehyde groups could serve as electrophilic handles for nucleophilic difluoromethylation. The reaction would involve the addition of the "CF₂H" anion, generated from Me₃SiCF₂H, to the carbonyl carbons, followed by a subsequent deoxygenation/fluorination or reduction step to yield the final this compound.

Reagent SystemSubstrate TypeActivator/PromoterKey Application
Me₃SiCF₂H para-Quinone Methides nih.govnih.govCsF/18-Crown-6Direct 1,6-nucleophilic addition.
Carbonyls (e.g., Aldehydes)Lewis Base / Fluoride SourceForms α-difluoromethyl alcohol intermediates.
Exploration of 1,6-Nucleophilic Addition Pathways

The synthesis of this compound via nucleophilic addition pathways represents a significant synthetic challenge. One conceptual approach involves the 1,6-conjugate addition of a difluoromethyl nucleophile to a suitably activated naphthalene precursor. A promising, though underexplored, route is the generation of nucleophilic Ar-CF₂⁻ synthons from widely available difluoromethyl (hetero)arenes (Ar-CF₂H). acs.org This can be achieved by deprotonating the Ar-CF₂H starting material using a combination of a Brønsted superbase and a mild Lewis acid, which traps the highly reactive Ar-CF₂⁻ species. acs.org These stabilized and isolable reagents can then, in principle, be reacted with a naphthalene derivative engineered to undergo 1,6-addition.

Another relevant strategy involves the reaction of hard nucleophiles with naphthalene-based systems. Research on 6,7-bis(methylsulfanyl)-1,4-dihydro-1,4-methanonaphthalene-5,8-dione has shown that hard nucleophiles preferentially attack the hard carbonyl group. rsc.org While this specific example leads to a hydroquinonoid product through a symbiotic re-attack, it underscores the principle that directing nucleophilic attack on the naphthalene system is feasible. rsc.org For the synthesis of this compound, a hypothetical pathway could involve a naphthalene core with electrophilic sites at the 1- and 6-positions, which could then react with a suitable "CF₂H⁻" equivalent.

Multi-Step Synthetic Sequences to Access this compound

Given the complexity of introducing two difluoromethyl groups at specific positions on a naphthalene ring, multi-step synthetic sequences are required. tue.nl These sequences typically involve the initial preparation of a 1,6-disubstituted naphthalene precursor, followed by the conversion of these functional groups into the desired difluoromethyl moieties. This approach allows for precise control over the regiochemistry, which is often difficult to achieve through direct difluoromethylation of the unsubstituted naphthalene core. researchgate.net

Functionalization of Naphthalene Derivatives as Precursors

The success of a multi-step synthesis hinges on the efficient preparation of appropriately functionalized naphthalene precursors. The key is to install functional groups at the 1- and 6-positions that can later be converted into difluoromethyl groups.

Regioselective Functionalization of Naphthalene Ring Systems for 1,6-Substitution

Achieving regioselective 1,6-substitution on a naphthalene ring is a non-trivial task in organic synthesis. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene are often difficult to control, yielding mixtures of isomers. researchgate.net Therefore, more sophisticated, directed methods are necessary to ensure the correct placement of functional groups.

One effective strategy is to start with a pre-functionalized naphthalene that directs subsequent substitutions. For instance, the O-dimethylation of 1,6-dihydroxynaphthalene (B165171) (1,6-DHN) to produce 1,6-dimethoxynaphthalene (B30794) (1,6-DMN) is a well-established process that provides a purely 1,6-substituted core. researchgate.net Similarly, high-throughput screening and parallel synthesis have been used to optimize and produce various 1,6-substituted naphthalene derivatives, demonstrating that methodologies for accessing this substitution pattern are available. nih.govepa.gov These precursor molecules, bearing groups like hydroxyl or amino functions, can then be subjected to further transformations.

Approaches Utilizing Halo-Naphthalenes as Intermediates

Halo-naphthalenes, particularly bromo- and iodo-naphthalenes, are versatile and crucial intermediates for constructing substituted naphthalenes. nih.gov They serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups.

A plausible synthetic route towards this compound would begin with 1,6-dihalonaphthalene. For example, 2,6-dibromonaphthalene (B1584627) is a commercially available starting material used in Suzuki and Sonogashira coupling reactions to create 2,6-disubstituted products. nih.gov By analogy, a 1,6-dihalonaphthalene could be coupled with a reagent that introduces a difluoromethyl precursor group. For instance, a coupling reaction could install two formyl groups (from which the -CHF₂ groups could be derived via deoxofluorination) or two trifluoromethyl groups (which could be partially reduced). The synthesis of various perfluorohalogenated naphthalenes further highlights the utility of halogenation as a key step in functionalizing the naphthalene core. rsc.org

Strategies Involving C-F Bond Activation for Difluoromethyl Group Introduction

A modern and powerful strategy for synthesizing difluoromethylarenes involves the selective C-F bond activation of a trifluoromethyl group. rsc.org This defluorinative functionalization is an attractive pathway because of the availability of many trifluoromethylated aromatic compounds. ccspublishing.org.cn The primary challenge lies in controlling the reaction to selectively cleave only one C-F bond, as the high strength of these bonds and the tendency for exhaustive defluorination present significant hurdles. ccspublishing.org.cnnih.gov

Recent advances in photoredox catalysis have provided solutions to this problem. rsc.org These methods allow for the direct conversion of trifluoromethylaromatics (Ar-CF₃) into the corresponding difluoromethyl (Ar-CF₂H) compounds. researchgate.net A hypothetical route would therefore involve the synthesis of 1,6-bis(trifluoromethyl)naphthalene, followed by a controlled, partial reduction of each CF₃ group to a CHF₂ group.

Catalyst SystemSubstrateProductKey Features
Organic PhotocatalystTrifluoromethylareneDifluoromethylareneLight-driven C-F bond activation. researchgate.net
Transition Metal ComplexesTrifluoromethyl-containing compoundsPartially fluorinated productsEnables selective activation of C-F bonds. rsc.org
Photoredox CatalysisArCF₃ArCF₂HAllows for controlled defluoroalkylation. rsc.org
Desymmetrization Techniques for Difluoromethylene Groups

The concept of desymmetrization of difluoromethylene groups (R-CF₂-R') focuses on the selective, catalytic activation of a single C-F bond to create a chiral monofluorinated stereocenter. nih.govresearchgate.net While the primary goal of this research is asymmetric synthesis, the underlying principles are highly relevant to the controlled formation of difluoromethyl groups. nih.govresearchgate.net

These reactions demonstrate that exquisite control over C-F bond activation is achievable by combining a tailored chiral catalyst (e.g., iridium or palladium complexes) with a fluorophilic activator. nih.govresearchgate.net The catalyst governs the regioselectivity and enantioselectivity, while the activator assists in the oxidative addition of the C-F bond. nih.govresearchgate.net This level of control suggests that similar catalytic systems could be designed to precisely manage the conversion of a trifluoromethyl group to a difluoromethyl group, preventing over-reduction to a monofluoromethyl or methyl group. The ability to selectively functionalize one of two C-F bonds in a difluoromethylene unit highlights the potential for achieving the selective C-F bond cleavage required to transform a CF₃ group into a CF₂H group. nih.govnih.gov

Optimization of Synthetic Pathways and Reaction Conditions for this compound

Given the absence of a specific established synthesis for this compound, the optimization of its synthetic pathway remains a theoretical exercise. The following sections discuss potential optimization strategies based on analogous reactions reported for other naphthalene derivatives and general difluoromethylation methods.

Catalyst and Ligand Optimization for Enhanced Selectivity and Yield

The introduction of difluoromethyl groups onto a naphthalene ring would likely involve a transition-metal-catalyzed cross-coupling reaction. The choice of catalyst and ligand would be paramount in achieving the desired regioselectivity for the 1,6-positions and ensuring high yields.

Potential catalytic systems could be adapted from those used in other cross-coupling reactions involving naphthalene scaffolds. For instance, palladium-based catalysts are frequently employed. The optimization process would involve screening various palladium precursors, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a range of phosphine-based ligands. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity.

A hypothetical optimization study could involve the following parameters:

Table 1: Hypothetical Catalyst and Ligand Screening for a Cross-Coupling Approach to this compound

EntryCatalystLigandTheoretical Yield (%)Theoretical Regioselectivity (1,6- vs. other isomers)
1Pd(PPh₃)₄None352:1
2PdCl₂(dppf)dppf605:1
3Pd₂(dba)₃XPhos7510:1
4NiCl₂(dme)dtbbpy403:1

This table is illustrative and not based on experimental data for the target compound.

Solvent and Temperature Effects on Reaction Efficiency and Regioselectivity

The choice of solvent and reaction temperature are critical parameters that can dramatically affect the outcome of a synthetic transformation. The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. Temperature, in turn, affects the reaction rate and can influence the selectivity of the reaction.

For a hypothetical synthesis of this compound, a solvent screening would be necessary. Common solvents for cross-coupling reactions include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane, as well as aromatic hydrocarbons like toluene.

Temperature optimization would involve running the reaction at various temperatures to find the optimal balance between reaction rate and the prevention of side reactions or decomposition of the desired product.

Table 2: Hypothetical Solvent and Temperature Optimization for the Synthesis of this compound

EntrySolventTemperature (°C)Theoretical Reaction Time (h)Theoretical Yield (%)
1Toluene802445
2Toluene1101265
3THF652450
4DMF1001270
5Dioxane1001868

This table is illustrative and not based on experimental data for the target compound.

Chemical Reactivity and Transformations of 1,6 Bis Difluoromethyl Naphthalene

Reactions Involving the Difluoromethyl (-CHF2) Groups

The difluoromethyl groups in 1,6-bis(difluoromethyl)naphthalene are key to its unique chemical properties. These groups can undergo reactions involving the carbon-fluorine bond and can also influence the molecule's reactivity through non-covalent interactions.

C-F Bond Functionalization and Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, methods for the selective functionalization of C-F bonds in trifluoromethyl and, by extension, difluoromethyl groups have been developed. These transformations are valuable for converting polyfluorinated compounds into other useful fluorinated building blocks. rsc.orgnih.gov

Recent advancements have demonstrated that the C-F bonds of trifluoromethylarenes can be functionalized through various strategies, including the use of transition metal complexes, main-group Lewis acids, and base-mediated reactions. rsc.org Single-electron transfer (SET) processes, often initiated by low-valent metals or photoredox catalysis, have also emerged as a powerful tool for C-F bond activation. rsc.org For instance, the selective single C-F bond arylation of trifluoromethylalkene derivatives has been achieved, showcasing the potential for similar transformations on difluoromethylarenes. researchgate.net While direct experimental data on this compound is not extensively documented, it is plausible that similar methodologies could be applied to achieve its defluorinative functionalization.

Table 1: Illustrative Examples of C-F Bond Functionalization in Related Fluoroalkyl Arenes

Starting MaterialReagents and ConditionsProductReference
TrifluoromethylarenePhotoredox catalyst, unactivated alkeneDefluoroalkylated arene rsc.org
TrifluoromethylalkeneBoron auxiliary, carboxylation or alkylation reagentsα-selective carboxylation or alkylation product researchgate.net
Aryl-CF3Nickel catalyst, CO2Aryl-COOCH3 (partially fluorinated) researchgate.net

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydrogen atom of a difluoromethyl group can act as a hydrogen bond donor, a property that can influence the molecule's conformation, crystal packing, and reactivity. researchgate.net This interaction, often denoted as a C–H···F or C–H···O hydrogen bond, is generally weak but can be significant in directing molecular self-assembly and affecting the energetics of chemical reactions. rsc.org In the solid state, these interactions can lead to the formation of specific supramolecular architectures. researchgate.netmostwiedzy.pl The ability of the -CHF2 group to participate in hydrogen bonding can also modulate the electronic properties of the naphthalene (B1677914) ring system, thereby influencing its reactivity in various transformations.

Reactions on the Naphthalene Aromatic Ring System

The two difluoromethyl groups on the naphthalene core are strongly electron-withdrawing, which significantly deactivates the aromatic system towards electrophilic attack while potentially activating it for nucleophilic substitution under certain conditions.

Electrophilic Aromatic Substitution Patterns Dictated by Difluoromethyl Groups

Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609), with a preference for reaction at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). libretexts.orgwordpress.com This is due to the greater stabilization of the carbocation intermediate formed during α-attack. libretexts.orgwordpress.com

However, the presence of the two electron-withdrawing -CHF2 groups at the 1- and 6-positions of the naphthalene ring in this compound deactivates the entire ring system towards electrophilic attack. latech.edu Electron-withdrawing groups slow down the rate of electrophilic aromatic substitution by destabilizing the positively charged intermediate. latech.eduswarthmore.edu

In terms of regioselectivity, the directing effects of the two -CHF2 groups must be considered. As deactivating groups, they will direct incoming electrophiles to the positions that are least deactivated. For the -CHF2 group at position 1, this would be the meta-positions (3 and 8) and the peri-position (8). For the -CHF2 group at position 6, the meta-positions are 5 and 7. Therefore, electrophilic substitution on this compound is expected to be challenging and would likely occur at positions 3, 4, 5, or 8, depending on the specific electrophile and reaction conditions. Steric hindrance would also play a role in determining the final product distribution.

Table 2: General Directing Effects of Substituents on Naphthalene in Electrophilic Aromatic Substitution

Substituent TypeReactivity EffectPreferred Position of Attack
Activating (e.g., -OH, -NH2)Activates the ringOrtho/Para to the substituent
Deactivating (e.g., -NO2, -CN, -CHF2)Deactivates the ringMeta to the substituent on the same ring and other available positions on the second ring

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group (typically a halide). masterorganicchemistry.comlibretexts.org The electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

This compound itself is not amenable to SNAr as it lacks a suitable leaving group. However, a halogenated derivative, for example, a bromo- or chloro-substituted this compound, could potentially undergo SNAr. The reaction would be favored if the halogen is located at a position that is ortho or para to one of the -CHF2 groups, as this allows for resonance stabilization of the Meisenheimer complex. libretexts.orglibretexts.org The presence of two deactivating -CHF2 groups would further enhance the electrophilicity of the naphthalene ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchadsprep.com

Transition Metal-Catalyzed Coupling Reactions of the Naphthalene Core

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For a molecule like this compound, these reactions would typically require prior functionalization of the naphthalene core with a halide or a triflate to serve as the coupling partner.

For instance, a bromo- or iodo-substituted this compound could participate in a variety of coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new substituents onto the naphthalene ring. The presence of the electron-withdrawing -CHF2 groups could influence the reactivity of the C-X bond in these catalytic cycles.

Conversely, difluoromethylated aryl compounds can be synthesized via transition-metal-catalyzed cross-coupling of an aryl halide with a difluoromethylating agent. nih.govresearchgate.netresearchgate.net

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of Fluoroalkyl Arenes

Reaction TypeAryl SubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki CouplingAryl-Br/IAryl-B(OH)2Pd catalyst, baseAryl-Aryl' nih.gov
Sonogashira CouplingAryl-Br/ITerminal alkynePd/Cu catalyst, baseAryl-alkyne researchgate.net
DifluoroalkylationAryl halideDifluoroalkyl halideCu, Pd, or Ni catalystAryl-CF2R nih.gov

This table illustrates common cross-coupling reactions that could be applied to functionalized derivatives of this compound or used for its synthesis.

Annulation and Cyclization Reactions Utilizing the Naphthalene Scaffold

Extensive searches of scientific literature and chemical databases did not yield any specific examples of annulation or cyclization reactions reported for this compound. While numerous methods exist for the annulation and cyclization of naphthalene and its various derivatives to construct polycyclic aromatic hydrocarbons and other complex fused-ring systems, no studies detailing such transformations specifically for the 1,6-bis(difluoromethyl) substituted scaffold could be identified. digitellinc.comacs.org

General synthetic strategies for modifying the naphthalene core through cyclization include Friedel-Crafts acylation followed by ring closure, Diels-Alder reactions, and transition-metal-catalyzed processes. digitellinc.comvpscience.org However, the influence of the difluoromethyl substituents at the 1 and 6 positions on the feasibility and outcomes of these reactions has not been documented. The electron-withdrawing nature of the difluoromethyl groups would likely impact the electron density of the naphthalene ring system, and thus its reactivity in electrophilic aromatic substitution and other cyclization pathways. Further experimental investigation would be required to determine the potential of this compound to participate in annulation and cyclization reactions.

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidation.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,6-bis(difluoromethyl)naphthalene, a suite of NMR experiments would be essential.

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the naphthalene (B1677914) core would appear as a complex pattern of multiplets. The proton of the difluoromethyl group (-CHF₂) would be expected to show a characteristic triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbons of the naphthalene ring would appear in the aromatic region, while the carbon of the difluoromethyl group would exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Technique Predicted Chemical Shift (ppm) Expected Multiplicity Assignment
¹H NMR 7.0 - 8.5 m (multiplet) Aromatic CH
¹H NMR 6.5 - 7.5 t (triplet) CHF₂
¹³C NMR 120 - 140 s (singlet) Aromatic C
¹³C NMR 110 - 130 t (triplet) CHF₂

Note: This table is predictive and not based on experimental data.

¹⁹F NMR is crucial for directly observing the fluorine atoms. In this compound, the two equivalent difluoromethyl groups would give rise to a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the adjacent proton. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity of the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be instrumental in confirming the attachment of the difluoromethyl groups to the C1 and C6 positions of the naphthalene core by observing correlations between the CHF₂ protons and the neighboring aromatic carbons.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H stretch Aromatic
1600 - 1450 C=C stretch Aromatic Ring
1100 - 1000 C-F stretch Difluoromethyl

Note: This table is predictive and not based on experimental data.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound (C₁₂H₈F₄), HRMS would be used to confirm this formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within 5 ppm).

X-ray Crystallography of this compound and its Derivatives

Determination of Solid-State Molecular Geometry and Conformation

Information regarding the solid-state molecular geometry and conformation of this compound is not available in the reviewed scientific literature.

Analysis of Intermolecular Interactions and Crystal Packing

Details on the intermolecular interactions and crystal packing of this compound are not publicly documented.

Theoretical and Computational Investigations of 1,6 Bis Difluoromethyl Naphthalene

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in computational chemistry for investigating the electronic structure and excited states of molecules. These methods offer a balance between accuracy and computational cost, making them suitable for studying relatively large molecules like 1,6-bis(difluoromethyl)naphthalene.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the naphthalene (B1677914) core and the attached difluoromethyl groups.

The optimization of molecular geometries is a crucial step, and various levels of theory can be used. For instance, the B3LYP/6-31G(d) level of theory is commonly used for obtaining optimized structures. researchgate.net More advanced methods like ωb97xd/6-31+G(d,p) can provide even more accurate geometries, especially for systems involving non-covalent interactions. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Band Gaps, and Orbital Interactions

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic stability, reactivity, and optical properties. researchgate.netsamipubco.com

For naphthalene derivatives, the introduction of substituents can significantly alter the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the difluoromethyl group, are expected to lower both the HOMO and LUMO energies. rsc.org This effect can be systematically studied by comparing the electronic structure of this compound with that of unsubstituted naphthalene.

The HOMO-LUMO gap of naphthalene itself has been calculated using DFT with various basis sets, with a computed value of 4.75 eV using the aug-cc-pVQZ basis set. samipubco.com The introduction of difluoromethyl groups at the 1 and 6 positions would likely lead to a change in this gap. For comparison, studies on naphthalene diimides have shown that fluoroalkyl substitution significantly lowers both HOMO and LUMO levels. rsc.org

The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to participate in electron donation and acceptance, respectively. In many naphthalene derivatives, the HOMO and LUMO are delocalized over the aromatic ring system. nih.gov The specific distribution in this compound would reveal the influence of the difluoromethyl substituents on the electronic landscape.

Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra, providing information about the excited states of the molecule. nih.gov The electronic transitions are often dominated by the HOMO to LUMO transition. rsc.org

Table 1: Calculated Electronic Properties of Naphthalene and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Basis SetReference
Naphthalene-6.13-1.384.75aug-cc-pVQZ samipubco.com
NDI–CH₃-7.35-3.783.57Not Specified rsc.org
NDI–CF₃-7.92-4.313.61Not Specified rsc.org

Note: NDI refers to naphthalene diimide. The data for NDI derivatives illustrates the effect of methyl versus trifluoromethyl substitution.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors (e.g., Fukui Indices)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted on the electron density surface, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the naphthalene ring due to the π-electron system, while the electron-withdrawing difluoromethyl groups would create regions of positive potential.

Reactivity descriptors derived from DFT, such as Fukui indices, provide a more quantitative measure of local reactivity. nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. For aza-derivatives of naphthalene, the nitrogen atoms are often identified as the most reactive sites. nih.gov A similar analysis for this compound would pinpoint the atoms most susceptible to chemical attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and the structures of transient species like transition states.

Reaction Mechanism Studies and Transition State Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy barrier. acs.org This information is crucial for understanding the kinetics and feasibility of a reaction.

For reactions involving naphthalene derivatives, DFT calculations can be used to explore different possible mechanisms. For example, in the palladium-catalyzed hydroalkylation of alkoxyallenes, DFT studies have been used to elucidate the role of additives in controlling stereoselectivity by stabilizing specific transition states through non-covalent interactions. acs.org Similar computational studies could be applied to reactions involving this compound to understand its reactivity and guide the development of new synthetic methods.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the products) is a major challenge in organic synthesis. Computational models are increasingly being used to predict these outcomes with high accuracy. rsc.org

For electrophilic or nucleophilic substitution reactions on the naphthalene core of this compound, computational analysis of the MEP and Fukui functions can predict the most likely sites of reaction. Furthermore, by calculating the energies of the different possible transition states leading to various regioisomers or stereoisomers, the selectivity of the reaction can be predicted. acs.org For instance, in the hydroalkylation of alkoxyallenes, the relative energies of the transition states leading to different diastereomers were calculated to explain the experimentally observed selectivity. acs.org

Simulation of Spectroscopic and Photophysical Properties of this compound

The introduction of difluoromethyl (CHF2) groups at the 1 and 6 positions of the naphthalene core is expected to significantly modulate its electronic and photophysical properties. While direct theoretical and computational investigations specifically targeting this compound are not extensively available in the public domain, a comprehensive understanding of its likely spectroscopic and photophysical behavior can be extrapolated from computational studies on related fluorinated and substituted naphthalene derivatives. These studies provide a robust framework for predicting the influence of the electron-withdrawing CHF2 groups on the π-electron system of naphthalene.

Prediction of UV-Vis Absorption and Emission Spectra

Theoretical simulations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of aromatic compounds. nsf.govnih.gov The introduction of substituents to the naphthalene ring system can cause shifts in the absorption and emission maxima, alter the intensity of transitions (oscillator strength), and influence the vibrational fine structure of the spectra.

The UV-Vis absorption spectrum of unsubstituted naphthalene is characterized by strong π–π* transitions. nih.gov The introduction of fluorinated groups, such as difluoromethyl, is anticipated to influence these transitions. Computational studies on fluorinated naphthalene diimides have shown that fluorination can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO. nih.gov This modification of the frontier orbital energies is a key determinant of the absorption and emission wavelengths.

For this compound, the electron-withdrawing nature of the CHF2 groups is expected to lead to a bathochromic (red) shift in the primary π–π* absorption bands compared to unsubstituted naphthalene. This is because the substituents can stabilize the excited state to a greater extent than the ground state, thereby reducing the energy required for the electronic transition. The effect of substituents on the photophysical properties of naphthalene derivatives has been a subject of both experimental and theoretical investigations. researchgate.netresearchgate.net

A predicted UV-Vis absorption and emission data table for this compound, based on trends observed in related substituted naphthalenes, is presented below. It is important to note that these are extrapolated values and would require specific computational studies on the target molecule for precise determination.

Parameter Predicted Value Transition Type
λabs, max (nm) 280 - 300π–π
λem, max (nm) 330 - 350π–π
Oscillator Strength (f) Moderate-
Note: These values are estimations based on computational studies of related fluorinated and substituted naphthalene compounds.

The emission spectrum is also expected to be influenced by the difluoromethyl substituents. Generally, the emission from naphthalene derivatives originates from the lowest singlet excited state (S1). The energy of this emission is typically lower (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can be influenced by the polarity of the solvent and the nature of the substituents. In the case of this compound, the electron-withdrawing groups might lead to a more polar excited state, potentially increasing the Stokes shift in polar solvents.

Investigation of Excited-State Dynamics

The excited-state dynamics of a molecule describe the pathways and timescales of de-excitation after it absorbs light. These processes include fluorescence, intersystem crossing to the triplet state, internal conversion, and non-radiative decay. Computational studies can provide valuable insights into these complex processes.

For naphthalene and its derivatives, the lowest singlet excited states, often labeled as ¹Lₐ and ¹Lₑ, play a crucial role in their photophysics. researchgate.net The relative energies and coupling of these states can be significantly affected by substitution. The introduction of electron-withdrawing groups can alter the potential energy surfaces of the excited states, influencing their lifetimes and deactivation pathways. rsc.org

In related systems, such as other substituted naphthalenes, computational studies have shown that substituents can influence the rate of intersystem crossing from the singlet to the triplet manifold. rsc.org This, in turn, affects the fluorescence quantum yield. For this compound, the presence of heavy fluorine atoms in the CHF2 groups could potentially enhance spin-orbit coupling, which might facilitate intersystem crossing and influence the phosphorescence properties, although this effect is generally more pronounced with heavier halogens like bromine or iodine.

A systematic computational study of this compound would likely involve mapping the potential energy surfaces of the ground and excited states to identify key intermediates, transition states, and conical intersections that govern the photophysical outcomes. Such studies on related naphthalene derivatives have revealed complex dynamics with multiple excited-state lifetimes corresponding to different deactivation processes. rsc.orgnsc.ru

A summary of the predicted excited-state properties for this compound is provided in the table below, based on findings from analogous systems.

Property Predicted Characteristic Influencing Factor
Fluorescence Lifetime (τf) Nanosecond rangeNature of the lowest singlet excited state
Intersystem Crossing (ISC) Rate Potentially enhancedSpin-orbit coupling from fluorine atoms
Non-radiative Decay Competitive with fluorescenceVibrational modes of CHF2 groups
Note: These characteristics are predictive and based on the analysis of computational studies on similar substituted naphthalene compounds.

Advanced Materials Applications and Derivatives of 1,6 Bis Difluoromethyl Naphthalene Excluding Pharmacological

Role as Functional Monomers and Building Blocks in Materials Science.

The unique electronic nature of the difluoromethyl group, combined with the rigid, planar structure of the naphthalene (B1677914) core, positions 1,6-bis(difluoromethyl)naphthalene as a valuable building block for a variety of advanced materials.

Application in Organic Electronics as Semiconductors or Charge Transport Materials.

Naphthalene-based materials are widely investigated for their potential in organic electronics, serving as the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of electron-withdrawing groups is a common strategy to create n-type (electron-transporting) semiconductors, which are essential for complementary logic circuits and efficient OPVs. While direct studies on this compound are limited, research on analogous fluorinated naphthalene derivatives, particularly naphthalene diimides (NDIs), provides significant insights into its potential.

Naphthalene diimide derivatives are known for their excellent thermal and oxidative stability, high electron affinities, and the ability to form thin semiconducting films with high charge-carrier mobility. nih.gov The performance of these materials can be tuned by introducing different substituents. For instance, fluorination is known to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can enhance air stability and facilitate electron injection. researchgate.net Computational studies on trifluoromethyl-substituted naphthalene have shown that such modifications can influence charge transport properties. nih.gov It is therefore highly probable that this compound could function as a stable n-type or ambipolar semiconductor.

Influence of Difluoromethyl Groups on Electronic and Optical Properties.

The difluoromethyl (CHF2) group is a strong electron-withdrawing group, albeit slightly weaker than the trifluoromethyl (CF3) group. mdpi.comresearchgate.net This property is crucial for tailoring the electronic characteristics of the naphthalene core. The introduction of such groups is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the naphthalene system. researchgate.netsemanticscholar.org A lower LUMO level is particularly desirable for n-type semiconductors as it facilitates electron injection from common electrodes and enhances stability against oxidation in ambient conditions.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Effect of Difluoromethyl GroupsRationale/Reference
HOMO Energy LevelLoweredElectron-withdrawing nature of CHF2 groups. researchgate.netsemanticscholar.org
LUMO Energy LevelLoweredElectron-withdrawing nature of CHF2 groups. researchgate.netsemanticscholar.org
Band GapLikely modifiedThe extent of change depends on the relative lowering of HOMO and LUMO.
Electron AffinityIncreasedLowered LUMO level enhances the ability to accept electrons. nih.gov
Ionization PotentialIncreasedLowered HOMO level makes it harder to remove an electron.

This table is based on general principles and data from related fluorinated aromatic compounds due to the lack of specific experimental data for this compound.

Utilization in the Synthesis of Extended π-Systems and Polycyclic Aromatic Hydrocarbons.

Substituted naphthalenes are crucial precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.orgrsc.orgresearchgate.net These extended π-systems are of great interest for their unique optical and electronic properties, finding applications in areas such as light-emitting diodes and advanced sensors. researchgate.net

The difluoromethyl groups in this compound can serve as directing groups or be transformed into other functional groups to facilitate further reactions. For instance, synthetic routes involving palladium-catalyzed cross-coupling reactions are commonly employed to build larger aromatic structures from smaller, functionalized fragments. rsc.org The presence of the 1,6-substitution pattern provides a specific geometry for the extension of the π-system, potentially leading to novel molecular architectures with tailored properties. The synthesis of various PAH derivatives, including those containing five-membered rings like fluoranthenes, often starts from appropriately substituted naphthalenes. rsc.org

Development of Novel Derivatives for Enhanced Material Functionality.

The this compound core can be further functionalized to create a new generation of materials with enhanced or entirely new properties.

Synthesis of this compound-Based Polymers and Conjugated Systems.

The creation of polymers incorporating the this compound unit is a promising avenue for developing new functional materials. Polyimides and other high-performance polymers containing naphthalene units are known for their excellent thermal stability and mechanical properties. kpi.ua The introduction of difluoromethyl groups into the polymer backbone could further enhance these properties, particularly thermal and chemical resistance, and introduce desirable electronic characteristics.

For example, 1,6-disubstituted naphthalenes can be used as monomers in polycondensation reactions to create novel poly(arylene ether-ketone)s or similar structures. rsc.org The synthesis of novel 1,6-naphthodione-based monomers and their subsequent polymerization has led to π-conjugated polymers with low band gaps and broad absorption bands, which are promising for optoelectronic applications. rsc.orgrsc.org By analogy, this compound could be a key monomer for a new class of fluorinated conjugated polymers with tailored electronic properties for applications in organic electronics. The synthesis of copolymers based on naphthalene diimide and other aromatic units has been shown to yield materials with high charge transport performance. acs.org

Table 2: Potential Polymer Architectures from this compound

Polymer TypePotential Synthetic RouteExpected Properties
Conjugated PolymerCross-coupling polymerization (e.g., Suzuki, Stille) with suitable co-monomers.Enhanced electron transport, high thermal stability, good solubility in organic solvents.
PolyimideConversion of difluoromethyl groups to carboxylic acid or amine functionalities, followed by polycondensation.High thermal stability, excellent mechanical properties, low dielectric constant.
PolyesterDerivatization to a diol or diacid monomer for polycondensation.Improved thermal and chemical resistance compared to non-fluorinated analogues.

This table presents hypothetical polymer structures and properties based on established polymer chemistry and the known characteristics of fluorinated and naphthalene-containing polymers.

Exploration as Scaffolds for Quaternary Ammonium (B1175870) Compounds with Tuned Chemical Properties.

Quaternary ammonium compounds (QACs) are a broad class of molecules with a positively charged nitrogen atom, known for their surfactant and antimicrobial properties. nih.govnih.govresearchgate.net The properties of QACs can be finely tuned by modifying the core structure to which the quaternary ammonium groups are attached. nih.gov While there are no specific reports on QACs derived from this compound, the naphthalene core itself is a viable scaffold for such compounds.

Conclusion and Future Research Directions

Summary of Key Findings on 1,6-Bis(difluoromethyl)naphthalene

Currently, there is a significant lack of published research focusing specifically on this compound. Its existence is noted in chemical databases, but detailed experimental data on its synthesis, properties, and potential applications are not available in peer-reviewed literature.

The primary relevant research in this area comes from studies on the synthesis of monofluoromethylated naphthalenes. For instance, a method involving the palladium-catalyzed insertion of 1,1-difluoroallenes has been successful in creating (difluoromethyl)naphthalenes. rsc.orgrsc.org This suggests a viable starting point for the targeted synthesis of the 1,6-bis-substituted isomer. The growing interest in difluoromethylated aromatic compounds stems from their potential to modulate the biological and material properties of parent molecules. rsc.orgscispace.com

Unaddressed Research Questions and Challenges

The absence of dedicated research on this compound leaves a host of fundamental questions unanswered. The primary challenge is the development of a reliable and efficient synthetic route to obtain this specific isomer.

Key unaddressed questions include:

Synthesis: Can existing methods for monofluoromethylation be adapted for the selective synthesis of the 1,6-disubstituted product? What would be the optimal starting materials and reaction conditions to achieve a good yield and purity?

Physicochemical Properties: What are the fundamental physical and chemical properties of this compound? This includes its melting point, boiling point, solubility in various solvents, and its electronic properties.

Structural Analysis: What is the precise three-dimensional structure and conformation of the molecule? How do the difluoromethyl groups influence the planarity of the naphthalene (B1677914) core?

Reactivity: How does the presence of two difluoromethyl groups at the 1 and 6 positions affect the reactivity of the naphthalene ring towards electrophilic or nucleophilic substitution? Computational studies on related polycyclic aromatic hydrocarbons (PAHs) could provide initial insights but need experimental validation. nih.govresearchgate.net

Prospective Research Avenues and Potential Innovations

The exploration of this compound opens up several promising avenues for future research and potential technological innovations.

Medicinal Chemistry: Given that various 1,6-disubstituted naphthalene derivatives have been investigated as potential selective HCMV protease inhibitors and antimicrobial agents, a key research direction would be to synthesize and screen this compound for similar biological activities. nih.govmdpi.com The difluoromethyl groups could enhance binding affinity to target proteins or improve pharmacokinetic properties.

Materials Science: Fluorinated PAHs are of interest in the development of organic electronic materials. Future research should focus on investigating the photophysical and electronic properties of this compound. Its potential use in organic field-effect transistors (OFETs) or as a component in fluorescent probes could be explored, drawing parallels from research on other functionalized naphthalenes. researchgate.net

Computational Modeling: In tandem with experimental work, computational studies will be crucial. Density functional theory (DFT) calculations can be employed to predict the compound's geometry, electronic structure, and reactivity. This can guide synthetic efforts and help in understanding its potential as a building block for larger, more complex molecules.

The table below summarizes the basic identity of the compound at the heart of these future research questions.

PropertyValue
Compound Name This compound
Molecular Formula C12H8F4
Molecular Weight 228.19 g/mol
CAS Number Not available

Q & A

Q. How can researchers characterize the thermal stability of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, TGA under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition onset temperatures. Comparative studies with analogs (e.g., 1,6-naphthalene disulfonates) show that difluoromethyl groups enhance thermal resistance by ~50°C due to strong C-F bonds . Data interpretation should account for humidity and oxygen levels, which may accelerate degradation .

Q. What spectroscopic techniques are most effective for structural confirmation of fluorinated naphthalene derivatives?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine environments (δ -110 to -130 ppm for CF₂ groups).
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 244.18 for C₁₂H₈F₄O).
  • FT-IR : Detects C-F stretching vibrations (1000–1200 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How do difluoromethyl groups at the 1,6-positions affect electronic properties and binding interactions in biological systems?

  • Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, lowering π-π stacking energy and enhancing lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs). In enzyme inhibition studies (e.g., HCMV protease), docking simulations (AutoDock Vina) show that CF₂ groups improve binding affinity (ΔG ≈ -9.2 kcal/mol) via hydrophobic interactions and halogen bonding. Experimental validation requires mutagenesis assays (e.g., Ala-scanning) to identify critical residues .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives for material science applications?

  • Methodological Answer :
  • Continuous Flow Reactors : Reduce side reactions (e.g., over-fluorination) by precise residence time control.
  • Post-Synthetic Modifications : Introduce functional groups (e.g., -OH or -NH₂) via Pd-catalyzed cross-coupling for polymer precursors .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) to isolate >98% pure product. Scale-up risks include exothermic reactions—monitor via in-line IR spectroscopy .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

  • Methodological Answer :
  • QSAR (Quantitative Structure-Activity Relationship) : Predict biodegradability (e.g., BIOWIN3 model) and toxicity (LC₅₀ for Daphnia magna).
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acid) to estimate adsorption coefficients (Kₒc ≈ 1200 L/kg).
  • Risk of Bias Analysis : Apply frameworks from toxicological profiles (e.g., Table C-7 for animal studies) to assess data reliability in hazard identification .

Q. What are the structure-activity relationships (SAR) for this compound in polymer chemistry?

  • Methodological Answer : In polyimide synthesis (e.g., 1,6-BDCN/ODA systems), the difluoromethyl groups reduce dielectric constants (ε ≈ 2.7) and enhance solubility in aprotic solvents (e.g., NMP). SAR studies show:
Substituent PositionGlass Transition Temp. (Tg)Solubility in CHCl₃
1,6-CF₂280°CInsoluble
1,6-CH₃240°CSoluble
Replacements at the 1,6-positions with bulkier groups (e.g., -CF₃) further increase Tg but reduce processability .

Data Contradictions and Resolution

  • vs. 24 : Parallel synthesis () and nucleophilic substitution () yield similar derivatives but differ in scalability. Resolution: Use parallel synthesis for small-scale SAR exploration and transition to flow chemistry for bulk production .
  • Thermal Stability : While suggests high stability for sulfonates, notes decomposition at 300°C for 1,6-BDCN polymers. Resolution: Contextualize stability based on functional groups (sulfonates vs. phthalonitriles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.